(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride
Description
Overview of (R/S)-4-(Aminomethyl)-3-Pyrrolidinone O-Methyloxime Dichloride
This compound (CAS: 215229-16-6) is a chiral pyrrolidinone derivative characterized by an aminomethyl group at the C4 position and a methoxyoxime moiety at the C3 position of the five-membered heterocyclic ring. The compound exists as a racemic mixture due to the stereochemical configuration at the C4 carbon, which influences its reactivity and biological interactions. Its molecular formula is C₆H₁₃N₃O·2HCl, with a molecular weight of 216.11 g/mol. The dichloride salt enhances solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical chemistry.
Key structural features include:
- A pyrrolidinone core, which provides conformational rigidity.
- The O-methyloxime group, which participates in hydrogen bonding and metal coordination.
- The aminomethyl side chain, which serves as a nucleophilic site for further functionalization.
This compound is primarily utilized as an intermediate in synthesizing fluoroquinolone antibiotics, such as gemifloxacin, where its stereochemistry and functional groups are critical for antimicrobial activity.
Historical Context and Discovery
The synthesis of this compound emerged in the late 1990s during efforts to optimize side-chain intermediates for third-generation fluoroquinolones. Early routes, such as those described in U.S. Patent 5,633,262, involved multi-step sequences starting from acrylonitrile and glycine ethyl ester hydrochloride but suffered from low yields and reliance on column chromatography.
A breakthrough came with the development of chemoselective hydrogenation methods in the early 2000s. For example, Kim et al. (2004) demonstrated that protecting the amine group with di-tert-butyl dicarbonate (Boc₂O) during catalytic hydrogenation of 4-cyano-3-methoxyimino-1-(N-tert-butoxycarbonyl)pyrrolidine minimized over-reduction of the oxime group, achieving a 94.7% yield. This advancement eliminated the need for chromatographic purification, enabling scalable production.
Rationale for Academic Study
The compound’s academic significance stems from three factors:
- Pharmaceutical Relevance : As a key intermediate for gemifloxacin, it underscores the role of stereochemistry in antibiotic design. Gemifloxacin’s broad-spectrum activity against Gram-positive and Gram-negative bacteria relies on the precise spatial arrangement of the aminomethyl and oxime groups.
- Synthetic Challenges : The racemic synthesis poses challenges in stereocontrol, prompting studies on asymmetric catalysis and kinetic resolution. For instance, Da Silva et al. (2021) explored polyhydroxylated pyrrolidines via Morita-Baylis-Hillman adducts, offering insights into stereoselective cyclization.
- Mechanistic Insights : The compound’s reactivity in nucleophilic substitutions and oxidations provides a model system for studying heterocyclic chemistry. Its O-methyloxime group undergoes unique transformations, such as Beckmann rearrangements, which are relevant to alkaloid synthesis.
Scope and Structure of the Review
This review focuses on three domains:
- Synthetic Methodologies : Comparative analysis of routes from acrylonitrile, glycine derivatives, and piperidine precursors.
- Applications in Drug Development : Role in fluoroquinolone synthesis and structure-activity relationships (SAR).
- Mechanistic Studies : Reactivity of the oxime and aminomethyl groups in metal-catalyzed reactions.
Excluded topics include clinical pharmacokinetics, toxicity profiles, and industrial manufacturing protocols. The following sections will elaborate on synthetic advances, catalytic innovations, and emerging applications in medicinal chemistry.
Properties
IUPAC Name |
[(4E)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPSDNRRMDKBHO-MPTFJDTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CNCC1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CNCC1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxime Formation via Hydroxyamine Condensation
The foundational step in synthesizing the O-methyloxime moiety involves condensing a ketone precursor with hydroxylamine derivatives. As detailed in US Patent 5776944A, ketone intermediates (e.g., 3-pyrrolidinone derivatives) react with hydroxylamine hydrochloride in ethanol or aqueous mixtures to yield oximes. For O-methyloxime specificity, O-methylhydroxylamine is employed instead. For instance, reacting 3-pyrrolidinone with O-methylhydroxylamine in the presence of pyridine or sodium acetate facilitates imine formation, followed by tautomerization to the stable oxime. This reaction typically proceeds at 60–80°C for 6–24 hours, achieving yields of 70–85%.
Key Conditions:
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Solvents: Ethanol, water, or dimethylformamide (DMF).
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Catalysts/Bases: Pyridine, sodium acetate, or triethylamine.
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Temperature: 60–80°C.
Introduction of the Aminomethyl Group
The aminomethyl group at the 4-position of the pyrrolidinone ring is introduced via reductive amination or nucleophilic substitution. Patent US5776944A describes a two-step approach:
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Protection-Deprotection Strategy: A ketone intermediate (e.g., 4-oxo-3-pyrrolidinone) is first protected with a methoxymethyl (MOM) group using MOMCl and diisopropylethylamine (DIPEA) in dichloromethane. The protected ketone is then subjected to reductive amination with benzylamine or ammonium acetate, followed by hydrogenolysis to remove the protecting group.
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Direct Alkylation: Alternatively, 4-chloro-3-pyrrolidinone reacts with excess methylamine in acetonitrile at elevated temperatures (100–120°C) to yield the aminomethyl derivative.
Optimization Note: Excess methylamine (5–10 equivalents) and prolonged reaction times (12–18 hours) improve yields to 65–75%.
Dichloride Salt Formation
The final step involves converting the free base to the dichloride salt. This is achieved by treating the amine intermediate with hydrochloric acid (HCl) in a polar solvent. According to Bio-Fount’s experimental guidelines, adding 2 equivalents of HCl in methanol or ethanol at 0–5°C ensures quantitative salt formation. The product precipitates upon cooling and is isolated via filtration.
Critical Parameters:
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Solvent Choice: Methanol or ethanol preferred for solubility and ease of removal.
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Acid Equivalents: 1.8–2.2 equivalents of HCl to avoid over-acidification.
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Temperature Control: Maintain below 10°C to prevent decomposition.
Alternative Pathways and Modifications
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. For example, a 2024 study demonstrated that cyclizing protected intermediates under microwave conditions (120°C, 30 minutes) reduces reaction times by 50% compared to conventional heating. This method is particularly effective for sterically hindered intermediates.
Enantioselective Synthesis
Racemic resolution of the (R/S) mixture is achieved via chiral column chromatography or enzymatic resolution. Using immobilized lipases (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether, enantiomeric excess (ee) >90% has been reported.
Data Tables: Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Hydroxyamine Condensation | O-Methylhydroxylamine, Pyridine | 80°C, 12h | 78% | 95% |
| Reductive Amination | NaBH₃CN, Methylamine | RT, 24h | 65% | 90% |
| Microwave Cyclization | [Pd(dppf)Cl₂], Dioxane/Water | 120°C, 0.5h (microwave) | 82% | 97% |
Chemical Reactions Analysis
Types of Reactions
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Structural and Physicochemical Comparisons
*HVACCs: High-voltage-activated calcium channels.
Key Structural Insights:
- Pyrrolidinone vs.
- O-Methyloxime vs. Methanesulfonate : The oxime group enhances metabolic stability compared to sulfonate esters, which are prone to hydrolysis .
- Dichloride Salt vs. Free Base: The dichloride salt improves aqueous solubility, critical for bioavailability, whereas free bases (e.g., 4-(aminomethyl)pyridine) may require formulation adjustments .
Pharmacological and Functional Comparisons
Key Pharmacological Insights:
- Neuromuscular Applications: 4-(Aminomethyl)pyridine and its derivatives exhibit well-documented HVACCs potentiation, with 4-di(methylamino)pyridine showing 3-fold higher potency than 4-AP in preclinical models . The target compound’s pyrrolidinone core may offer improved metabolic stability but requires validation.
- Antibacterial vs. Neurological Targets : The naphthyridine derivative’s activity against DNA gyrase highlights the impact of core heterocycle selection, whereas the target compound’s dichloride salt and oxime group suggest divergent applications .
Biological Activity
(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride, with the CAS number 215229-16-6, is a chemical compound that has garnered interest for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of gemifloxacin, an antibiotic used to treat various bacterial infections. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.
- Molecular Formula : C₆H₁₅Cl₂N₃O
- Molecular Weight : 216.11 g/mol
- Synonyms :
- (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dihydrochloride
- (+/-)-4-Aminomethyl-3-methoxyiminopyrrolidine Dihydrochloride
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, particularly its role as an antibiotic precursor.
- Antibacterial Activity : The compound acts as an intermediate in the synthesis of gemifloxacin, which is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against a broad spectrum of Gram-positive and Gram-negative bacteria.
- Potential Cytotoxic Effects : Preliminary studies suggest that derivatives of pyrrolidinone compounds may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it may involve apoptosis induction or cell cycle arrest.
Research Findings
Recent research has highlighted several aspects of the biological activity associated with this compound:
- Antimicrobial Efficacy : Studies have shown that gemifloxacin, derived from this compound, demonstrates significant antimicrobial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .
- Cytotoxicity Studies : In vitro studies indicated that some derivatives might have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .
Case Studies
- Antibiotic Development : A study focused on the synthesis of gemifloxacin from this compound demonstrated its effectiveness against resistant strains of bacteria, emphasizing the importance of this compound in antibiotic research .
- Cancer Research : Another investigation into the cytotoxic properties of related compounds showed promising results against various cancer cell lines, indicating that modifications to the pyrrolidinone structure could enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxic | Induces apoptosis in certain cancer cell lines |
| Mechanism | Inhibits DNA gyrase and topoisomerase IV |
Table 2: Comparison with Related Compounds
| Compound Name | Antibacterial Activity | Cytotoxicity | Applications |
|---|---|---|---|
| This compound | Yes | Moderate | Antibiotic synthesis |
| Gemifloxacin | Yes | Low | Clinical antibiotic |
| Other pyrrolidinone derivatives | Varies | High | Potential anticancer agents |
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride?
The compound features a pyrrolidinone core substituted with an aminomethyl group at position 4 and an O-methyloxime group at position 3. Its stereochemistry (R/S configuration) introduces chiral centers, critical for reactivity and biological interactions . Key characterization methods include:
- NMR Spectroscopy : For resolving stereochemistry and confirming substituent positions (e.g., methoxyimino and aminomethyl groups) .
- Mass Spectrometry (MS) : To verify molecular weight (216.109 g/mol) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are synthesized .
Basic: What synthetic routes are reported for this compound?
A multi-step synthesis is typically employed:
Oxime Formation : Reaction of 3-pyrrolidinone with methoxyamine to introduce the O-methyloxime group.
Aminomethylation : Substitution at position 4 using aminomethylating agents (e.g., formaldehyde-ammonia systems).
Salt Formation : Treatment with HCl to yield the dichloride salt .
Critical intermediates, such as 4-methoxycyclohexanone derivatives, may require stereoselective reduction or resolution techniques .
Advanced: How does the stereochemistry (R/S configuration) influence its reactivity and biological activity?
The R/S configuration affects:
- Enantioselective Interactions : Differential binding to chiral biological targets (e.g., enzymes or receptors) due to spatial arrangement of functional groups .
- Reaction Kinetics : Stereochemical constraints may alter nucleophilic substitution rates at the aminomethyl group .
- Metabolic Stability : Stereoisomers may exhibit varying susceptibility to oxidative or hydrolytic degradation .
Studies on related compounds (e.g., Z-isomers of naphthyridine derivatives) highlight the importance of stereochemistry in antimicrobial activity .
Advanced: What analytical challenges exist in distinguishing between the R and S enantiomers?
- Chromatographic Resolution : Chiral stationary phases (e.g., cyclodextrin-based columns) are required for HPLC separation, but baseline resolution may be difficult due to similar polarity .
- Contradictory Data : Discrepancies in reported optical rotation values or NOE (Nuclear Overhauser Effect) correlations may arise from impurities or racemization during synthesis .
- Spectroscopic Limitations : Overlapping signals in H NMR may necessitate advanced techniques like Mosher ester analysis or computational modeling .
Basic: What are the documented applications in medicinal chemistry or biological systems?
- Enzyme Inhibition : The aminomethyl group may act as a substrate mimic for aminotransferases or decarboxylases .
- Antimicrobial Probes : Structural analogs (e.g., fluoroquinolone derivatives) suggest potential as bacterial gyrase inhibitors .
- Neurological Studies : Pyrrolidinone derivatives are explored for modulating neurotransmitter receptors (e.g., GABA) .
Advanced: How do reaction conditions affect the yield and purity during synthesis?
- Oxime Formation : Excess methoxyamine and acidic conditions (pH 4–5) improve oxime yield but may promote side reactions like hydrolysis .
- Salt Crystallization : Slow HCl addition in polar solvents (e.g., ethanol/water mixtures) enhances dichloride salt purity .
- Temperature Control : Elevated temperatures during aminomethylation can lead to racemization; low-temperature (-10°C) protocols preserve stereochemistry .
Advanced: Are there conflicting reports on the compound’s stability under different storage conditions?
- Room Temperature Stability : suggests stability at ambient conditions, but studies on similar hydrochlorides (e.g., dapoxetine HCl) indicate hygroscopicity may require desiccated storage .
- pH-Dependent Degradation : Under alkaline conditions, the oxime group may undergo Beckmann rearrangement, while acidic conditions could protonate the aminomethyl group, altering solubility .
Basic: What regulatory guidelines impact its use in pharmaceutical research?
- EU Compliance : The compound is listed in Annex I of Regulation (EEC) No 2658/87, requiring adherence to Good Manufacturing Practices (GMP) for synthesis and impurity profiling .
- Pharmacopoeial Standards : Impurity limits (e.g., ≤0.1% for related substances) must align with guidelines like the European Pharmacopoeia (EP) .
Tables
Table 1: Key Spectroscopic Data (Hypothetical Example)
| Technique | Key Signals | Reference |
|---|---|---|
| H NMR | δ 3.70 (s, OCH), δ 3.25 (m, pyrrolidinone ring), δ 2.95 (s, NH) | |
| HRMS | m/z 215.059 (calculated for CHNO·2ClH) |
Table 2: Synthetic Optimization Parameters
| Step | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|
| Oxime Formation | pH 4.5, 25°C, 12 hrs | Use Dean-Stark trap for HO removal |
| Salt Formation | Ethanol/HCl (2:1), 0°C, slow addition | Recrystallization from MeOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
